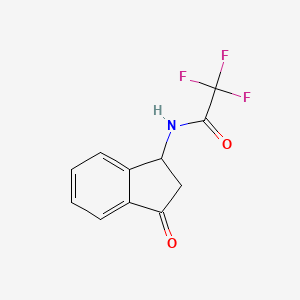

2,2,2-trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

Vue d'ensemble

Description

2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide is an organic compound characterized by the presence of a trifluoromethyl group and an indanone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the reaction of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

| Signal Word | Warning |

|---|---|

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P264-P270-P271 |

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets due to the presence of the indene ring and trifluoromethyl group, which can influence pharmacokinetic properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of indene compounds exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth in vitro and in vivo models. The trifluoromethyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate cell membranes and interact with cellular targets.

Materials Science

2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide has potential applications in the development of new materials, particularly polymers and coatings that require enhanced thermal stability and chemical resistance.

Example: Polymer Blends

In polymer science, incorporating this compound into polymer matrices could lead to materials with improved mechanical properties and resistance to solvents. The trifluoromethyl group is known to impart hydrophobic characteristics, which can be beneficial in various applications including protective coatings.

Analytical Chemistry

The compound's unique spectral properties make it suitable for use as a standard or reference material in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Application: Mass Spectrometry

The mass spectrum of this compound can be utilized for qualitative analysis in complex mixtures. Its distinctive fragmentation pattern aids in the identification of similar compounds in environmental samples or biological matrices.

Data Tables

Mécanisme D'action

The mechanism of action of 2,2,2-trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trifluoroacetamide: Similar in structure but lacks the indanone moiety.

N-Methyl-2,2,2-trifluoroacetamide: Contains a methyl group instead of the indanone moiety.

2,2,2-Trifluoro-N,N-dimethylacetamide: Contains two methyl groups instead of the indanone moiety.

Uniqueness

2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the indanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide is a halogenated organic compound with potential biological applications. Its structure features a trifluoromethyl group attached to an acetamide moiety, which is known to influence biological activity. This article reviews the biological activity of this compound, focusing on its anti-cancer properties and mechanisms of action.

The chemical formula for this compound is with a molecular weight of 243.19 g/mol. The compound has been characterized using various spectroscopic methods, including mass spectrometry and NMR.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈F₃NO₂ |

| Molecular Weight | 243.19 g/mol |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds with structural similarities were found to inhibit cell growth in SK-BR-3 and MDA-MB-231 breast cancer cell lines with IC50 values in the low micromolar range .

Mechanism of Action

The proposed mechanism for the antitumor activity involves the induction of apoptosis through the generation of reactive oxygen species (ROS). For example, certain derivatives have been shown to enhance ROS levels by inhibiting thioredoxin reductase (TrxR), leading to apoptosis via activation of pro-apoptotic proteins such as Bax and cleaved-caspase 3 in HCT116 cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the molecular structure significantly affect biological potency. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to interact with biological targets .

Study 1: Anticancer Screening

A study conducted on a series of indole-based compounds demonstrated that modifications similar to those in this compound led to promising anticancer activities. The most potent compound exhibited an IC50 value of approximately 0.95 µM against HCT116 cell lines .

Study 2: Apoptosis Induction

Another investigation focused on the apoptosis-inducing capabilities of related compounds. The study revealed that these compounds could significantly increase apoptotic markers in cancer cells when treated with concentrations as low as 10 µM .

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)10(17)15-8-5-9(16)7-4-2-1-3-6(7)8/h1-4,8H,5H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTZEXJQDLSNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553213 | |

| Record name | 2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117391-20-5 | |

| Record name | 2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.